![molecular formula C7H6ClN3O2 B2465841 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1909326-91-5](/img/structure/B2465841.png)

1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

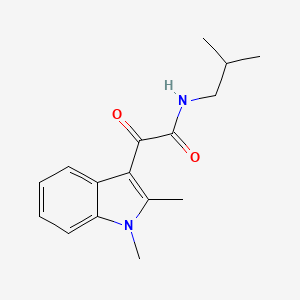

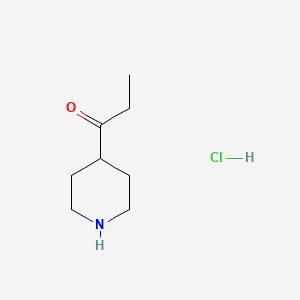

1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909326-91-5 . It has a molecular weight of 199.6 and is typically in the form of a powder .

Molecular Structure Analysis

The IUPAC Name for this compound is 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

1H-Imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has been utilized in various chemical synthesis and functionalization studies. For example, Yıldırım, Kandemirli, and Demir (2005) explored the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to the formation of 3H-imidazo[4,5-b] pyridine derivatives. This study highlights the compound's potential in creating new chemical structures through functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antituberculotic Activity Research

In the field of pharmacology, Bukowski and Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, including its acid, ester, amide, and other forms. These compounds were investigated for their potential antituberculotic activity, illustrating the compound's relevance in medicinal chemistry research (Bukowski & Janowiec, 1996).

N-Heterocyclic Carbene Chemistry

Alcarazo et al. (2005) demonstrated the use of the imidazo[1,5-a]pyridine skeleton, a related structure, in the generation of stable N-heterocyclic carbenes. This study provides insights into the versatility of imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride in creating new types of stable carbenes, which are crucial in organometallic chemistry (Alcarazo et al., 2005).

Synthesis of Novel Derivatives

Researchers like Klutchko et al. (1991) have reported on the synthesis of new derivatives of the compound, including amide, ester, and alkyl derivatives. Their work, through the Pictet-Spengler reaction, underscores the compound's utility in creating diverse chemical structures for various applications (Klutchko et al., 1991).

Structural and Vibrational Studies

Studies focusing on the structural and vibrational properties of imidazo[4,5-c]pyridine compounds, like those by Lorenc et al. (2008) and Dymińska et al. (2013), are significant. They provide valuable insights into the molecular and crystal structures of these compounds, which is essential for understanding their chemical behavior and potential applications (Lorenc et al., 2008), (Dymińska et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAPVDJOBWQVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=N1)NC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

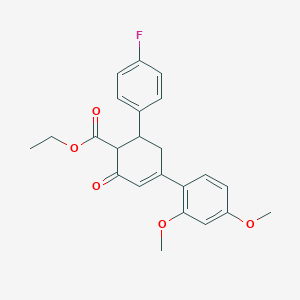

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)

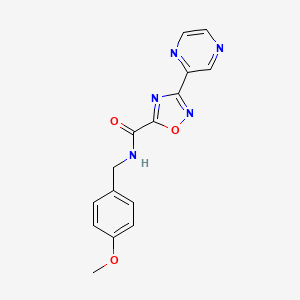

![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)

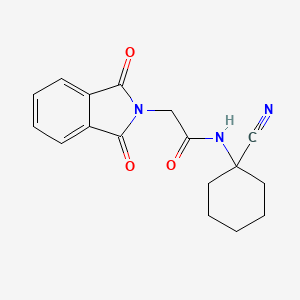

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)

![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide](/img/structure/B2465772.png)

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)